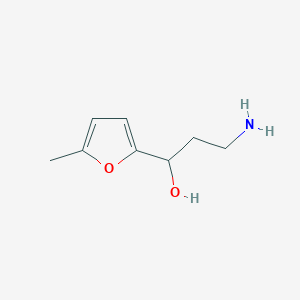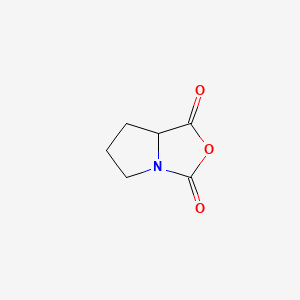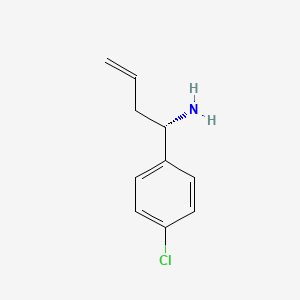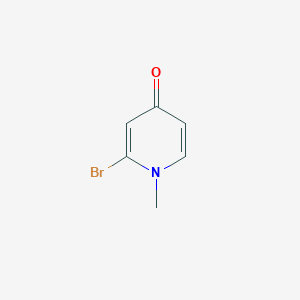
2-Bromo-1-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-methylpyridin-4(1H)-one is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridinone, where a bromine atom is substituted at the second position and a methyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. One common method is as follows:
Starting Material: 1-Methylpyridin-4(1H)-one.
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the second position of the pyridinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-methylpyridin-4(1H)-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation can lead to the formation of this compound N-oxide using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-azido-1-methylpyridin-4(1H)-one.
Reduction: 1-Methylpyridin-4(1H)-one.
Oxidation: this compound N-oxide.
Applications De Recherche Scientifique
Chemistry
2-Bromo-1-methylpyridin-4(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of brominated pyridinones on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of enzymes or interaction with specific receptors. The bromine atom can enhance the compound’s binding affinity to biological targets, while the pyridinone ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methylpyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-1-methylpyridin-4(1H)-one: Similar structure with an iodine atom instead of bromine.
1-Methylpyridin-4(1H)-one: Lacks the halogen substitution.
Uniqueness
2-Bromo-1-methylpyridin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine, which can affect the compound’s interactions with other molecules. This makes it distinct from its chloro and iodo analogs, potentially offering different reactivity and selectivity in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C6H6BrNO |
|---|---|
Poids moléculaire |
188.02 g/mol |
Nom IUPAC |
2-bromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-2-5(9)4-6(8)7/h2-4H,1H3 |
Clé InChI |
CBMDWISCAGVICO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)
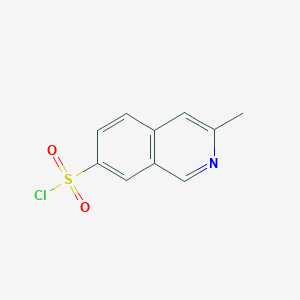



![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)


